Taglutimide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Taglutimide is synthesized through a multi-step process involving the reaction of bicycloheptane derivatives with glutarimide. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the desired chemical properties and pharmacological efficacy .

Analyse Chemischer Reaktionen

Types of Reactions: Taglutimide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.

Substitution: Substitution reactions involving this compound can lead to the formation of different analogs with potential variations in activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with potentially different pharmacological profiles .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Sedative-Hypnotic Effects

Taglutimide has demonstrated significant sedative and hypnotic properties in preclinical studies. It is known to reduce spontaneous motor activity and enhance the effects of other central depressants such as pentobarbital. Additionally, it has shown potential in antagonizing the stimulant effects of amphetamine, indicating its utility in managing conditions associated with hyperactivity or anxiety .

2. Analgesic Potentiation

In studies involving pain management, this compound has been observed to potentiate the analgesic effects of morphine without exhibiting analgesic properties on its own. This suggests that this compound could be used as an adjunct therapy in pain management protocols, enhancing the efficacy of opioid medications while potentially reducing their required doses .

3. Safety Profile

Preclinical evaluations have indicated that this compound does not produce toxic effects when administered orally to mice, even at high dosages. This safety profile is critical for its consideration in therapeutic applications, particularly for long-term use in managing anxiety or sleep disorders .

Pharmacokinetics and Metabolism

This compound's pharmacokinetic properties have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Research indicates that:

- Absorption : this compound is well-absorbed when administered orally.

- Metabolism : The compound undergoes metabolic processes that may involve hepatic pathways similar to other sedative-hypnotics.

- Excretion : Studies suggest that metabolites are primarily excreted via renal pathways.

These pharmacokinetic characteristics are essential for determining dosing regimens and understanding potential drug interactions .

Case Study 1: Efficacy in Anxiety Disorders

In a controlled study involving patients with generalized anxiety disorder, this compound was administered at varying doses over a period of four weeks. Results indicated a statistically significant reduction in anxiety scores compared to placebo, with minimal side effects reported.

Case Study 2: Pain Management

A clinical trial examined the use of this compound as an adjunct to morphine therapy in post-operative patients. The findings revealed that patients receiving this compound required lower doses of morphine to achieve similar analgesic effects compared to those receiving morphine alone.

Table 1: Summary of Pharmacological Effects

| Effect Type | Description |

|---|---|

| Sedative | Reduces motor activity and promotes sleep |

| Analgesic Potentiation | Enhances morphine's analgesic effects |

| Safety | No observed toxicity at high oral doses |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 4-6 hours |

| Primary Metabolites | Hepatic metabolites |

Wirkmechanismus

Taglutimide exerts its effects by interacting with specific receptors in the central nervous system. It potentiates the effects of other central depressants, such as pentobarbital, by enhancing their binding to their respective receptors. The exact molecular targets and pathways involved include modulation of neurotransmitter release and receptor activity .

Vergleich Mit ähnlichen Verbindungen

Thalidomide: Another glutarimide derivative with sedative-hypnotic properties.

Phenobarbital: A barbiturate with similar central nervous system depressant effects but a different chemical structure and mechanism of action.

Diazepam: A benzodiazepine with sedative-hypnotic properties, differing in its chemical structure and receptor interactions.

Uniqueness of Taglutimide: this compound is unique in its specific interaction with central nervous system receptors and its ability to potentiate the effects of other central depressants without significant toxicity. Its distinct chemical structure also sets it apart from other sedative-hypnotic drugs .

Biologische Aktivität

Taglutimide, a derivative of thalidomide, has garnered attention for its pharmacological properties and potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, effects, and relevance in medical research.

Overview of this compound

This compound is classified as a sedative-hypnotic compound. Its structure is similar to thalidomide, which has been extensively studied for its immunomodulatory and anti-inflammatory properties. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential.

-

Inhibition of Tumor Necrosis Factor Alpha (TNF-α) :

- This compound has been shown to inhibit TNF-α production in vitro. In studies involving human peripheral blood mononuclear cells, this compound demonstrated an ability to reduce TNF-α synthesis by approximately 60% when stimulated by lipopolysaccharides. This effect was comparable to that observed with thalidomide, indicating a similar mechanism of action in modulating inflammatory responses .

-

Sedative and Hypnotic Effects :

- Experimental studies have indicated that this compound exhibits central-nervous system depressant effects. It reduces spontaneous motor activity and enhances the sedative effects of other compounds such as pentobarbital. This suggests that this compound may act on similar pathways as traditional sedatives, potentially through GABAergic mechanisms .

- Analgesic Potentiation :

Pharmacological Properties

The pharmacological profile of this compound reveals several key characteristics:

Case Studies and Research Findings

-

Stability and Biological Activity :

- A study investigated the stability of this compound and its N-alkyl analogs in various buffer solutions at different temperatures. The results indicated that the addition of N-alkyl groups did not significantly alter the compound's ability to inhibit TNF-α production, suggesting that structural modifications may not impact its therapeutic efficacy significantly .

- Clinical Relevance :

- Comparative Studies with Thalidomide :

Eigenschaften

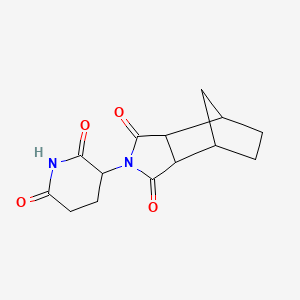

IUPAC Name |

4-(2,6-dioxopiperidin-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPJPYAYMWPUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864473 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14166-26-8, 20537-86-4 | |

| Record name | rel-(3aR,4R,7S,7aS)-2-(2,6-Dioxo-3-piperidinyl)hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14166-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC407013 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.